Cas no 1565634-54-9 (3-Bromo-6-fluoropicolinonitrile)
3-Bromo-6-fluoropicolinonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-fluoropicolinonitrile
- 3-bromo-6-fluoropyridine-2-carbonitrile
- G79307
- Z1665251747
- EN300-3263590
- 1565634-54-9
-
- Inchi: 1S/C6H2BrFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
- InChI Key: CDOGLNDZTGQNPR-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=NC(=CC=1)F
Computed Properties
- Exact Mass: 199.93854g/mol
- Monoisotopic Mass: 199.93854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 36.7
3-Bromo-6-fluoropicolinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013713-250mg |
3-Bromo-6-fluoropicolinonitrile |
1565634-54-9 | 95% | 250mg |
950.60 USD | 2021-06-08 | |
| Alichem | A029013713-1g |
3-Bromo-6-fluoropicolinonitrile |
1565634-54-9 | 95% | 1g |
3,126.60 USD | 2021-06-08 | |
| 1PlusChem | 1P021TRH-100mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 97% | 100mg |
$199.00 | 2024-06-20 | |
| 1PlusChem | 1P021TRH-250mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 97% | 250mg |
$353.00 | 2024-06-20 | |
| 1PlusChem | 1P021TRH-1g |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 97% | 1g |
$839.00 | 2024-06-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-100.0mg |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 100.0mg |
¥633.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-250.0mg |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 250.0mg |
¥1056.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-500.0mg |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 500.0mg |
¥1762.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-1.0g |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 1.0g |
¥2640.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-5.0g |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 5.0g |
¥7920.0000 | 2025-04-12 |
3-Bromo-6-fluoropicolinonitrile Suppliers
3-Bromo-6-fluoropicolinonitrile Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 3-Bromo-6-fluoropicolinonitrile
Introduction to 3-Bromo-6-fluoropicolinonitrile (CAS No. 1565634-54-9)
3-Bromo-6-fluoropicolinonitrile, with the chemical formula C₇H₂BrFNO₂, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of picolinonitrile derivatives, characterized by a nitrile group (-CN) attached to a pyridine ring. The presence of both bromine and fluorine substituents makes it a versatile intermediate for synthesizing more complex molecules, particularly in drug discovery and material science applications.
The CAS No. 1565634-54-9 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other chemical entities. Its molecular structure combines the electron-withdrawing effects of the nitrile group and fluorine atom with the aromatic stability of the pyridine core, making it a valuable building block for further functionalization.
In recent years, 3-Bromo-6-fluoropicolinonitrile has been extensively studied for its potential applications in medicinal chemistry. The bromine atom provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules. Similarly, the fluorine substituent enhances metabolic stability and binding affinity, key factors in drug design.
One of the most compelling aspects of 3-Bromo-6-fluoropicolinonitrile is its role in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged this compound to synthesize novel inhibitors targeting specific kinase domains. For instance, modifications at the bromo and fluorine positions have been shown to fine-tune binding interactions with ATP pockets in kinase active sites, leading to improved potency and selectivity.
Recent studies have also highlighted the utility of 3-Bromo-6-fluoropicolinonitrile in designing small-molecule probes for protein interaction studies. The fluorine atom can be labeled with isotopes such as 19F for nuclear magnetic resonance (NMR) or positron emission tomography (PET) imaging, enabling researchers to visualize protein targets in vivo. This approach has been particularly valuable in understanding the mechanisms of drug action and identifying new therapeutic targets.
The agrochemical sector has not been left behind in exploring the potential of 3-Bromo-6-fluoropicolinonitrile. Its structural features make it a promising precursor for developing novel pesticides and herbicides. By incorporating this compound into larger molecular frameworks, scientists aim to create agents that exhibit enhanced efficacy against resistant strains of pests while maintaining environmental safety.
From a synthetic chemistry perspective, 3-Bromo-6-fluoropicolinonitrile serves as a critical intermediate in multi-step syntheses. The combination of bromination and fluorination strategies allows for precise control over regioselectivity, enabling chemists to construct complex scaffolds with minimal side reactions. This has opened up new avenues for exploring structure-activity relationships (SAR) in drug discovery pipelines.
The growing interest in fluorinated heterocycles like 3-Bromo-6-fluoropicolinonitrile is also driven by their unique physicochemical properties. Fluorine atoms can influence solubility, lipophilicity, and metabolic half-life, all of which are critical parameters in drug development. By strategically incorporating fluorine into drug candidates, researchers can optimize these properties to improve therapeutic outcomes.
In conclusion, 3-Bromo-6-fluoropicolinonitrile (CAS No. 1565634-54-9) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its dual functionality as a brominated and fluorinated picolinonitrile derivative offers unparalleled flexibility for designing next-generation therapeutics and materials. As research continues to uncover new applications for this compound, its importance in advancing scientific innovation is undeniable.
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